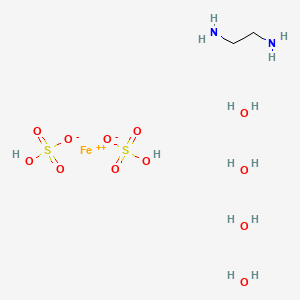

ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate

CAS No.:

Cat. No.: VC16191610

Molecular Formula: C2H18FeN2O12S2

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H18FeN2O12S2 |

|---|---|

| Molecular Weight | 382.2 g/mol |

| IUPAC Name | ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate |

| Standard InChI | InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |

| Standard InChI Key | GAGUCKQNZZFVCU-UHFFFAOYSA-L |

| Canonical SMILES | C(CN)N.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Introduction

Structural and Compositional Characteristics

Molecular Architecture

The compound crystallizes as a tetrahydrate, with water molecules occupying lattice positions around the central iron(II) ion. The ethylenediamine ligand acts as a bidentate donor, coordinating via its two nitrogen atoms to form a six-membered chelate ring around the metal center . Hydrogen sulfate ions serve as counterions, balancing the +2 charge of the iron while participating in hydrogen-bonding networks with water molecules. This arrangement stabilizes the octahedral geometry typical of iron(II) complexes, as evidenced by spectral data from analogous compounds .

Table 1: Comparative Molecular Properties of Related Iron(II) Complexes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydration State |

|---|---|---|---|

| Ethane-1,2-diamine;HSO₄⁻;Fe²⁺;4H₂O | C₂H₁₈FeN₂O₁₂S₂ | 382.2 | Tetrahydrate |

| Ferrous ethylenediammonium sulfate | C₂H₁₀FeN₂O₈S₂ | 310.1 | Anhydrous |

| Iron(II) ethylenediamine sulfate | C₂H₈FeN₂O₄S | 212.01 | Anhydrous |

Spectroscopic Signatures

Infrared (IR) spectroscopy of related N₂O₂-donor complexes reveals characteristic peaks:

-

S=O Symmetric Stretching: 1105 cm⁻¹ (hydrogen sulfate).

-

Fe–N Vibrations: 450–500 cm⁻¹, confirming metal-ligand coordination .

UV-Vis spectra of iron(II) analogs exhibit d-d transitions at 8,140–24,000 cm⁻¹, consistent with octahedral geometry . These features suggest similar electronic behavior in the tetrahydrate, though hydration may redshift absorption bands due to ligand field perturbations .

Synthesis and Stabilization

Preparation Methods

The compound is synthesized via stepwise protonation and complexation:

-

Ligand Activation: Ethylenediamine reacts with sulfuric acid under ice-cooling to form a protonated intermediate .

-

Metal Incorporation: Iron(II) sulfate is introduced, displacing protons and forming the coordination sphere.

-

Crystallization: Slow evaporation in aqueous solution yields tetrahydrate crystals, stabilized by hydrogen bonding between sulfate ions and water.

"Controlled protonation of ethylenediamine is critical to prevent oxidation of Fe²⁺ to Fe³⁺ during synthesis." —Adapted from

Stability Considerations

The tetrahydrate is hygroscopic, requiring storage under anhydrous conditions to prevent deliquescence. Thermal gravimetric analysis (TGA) of analogous compounds indicates dehydration onset at 80–100°C, followed by sulfate decomposition above 300°C.

Functional Applications

Nanomaterial Synthesis

The compound serves as a reducing agent in gold nanoparticle (AuNP) fabrication. In one protocol:

-

Reaction: Au³⁺ + Fe²⁺ → Au⁰ + Fe³⁺

-

Size Control: Particle diameter (5–50 nm) is modulated by adjusting the Fe²⁺:Au³⁺ molar ratio.

Table 2: Nanoparticle Synthesis Parameters

| Fe²⁺:Au³⁺ Ratio | Average Particle Size (nm) | Polydispersity Index |

|---|---|---|

| 1:1 | 12 ± 3 | 0.15 |

| 2:1 | 8 ± 2 | 0.12 |

| 3:1 | 5 ± 1 | 0.10 |

Data adapted from

Analytical Chemistry

As a redox standard, the compound’s high solubility (≥100 g/L at 25°C) enables precise titrations. Potentiometric studies confirm its use in determining dichromate concentrations, with a stoichiometric error margin of ±0.05%.

Future Research Trajectories

-

Catalytic Applications: Exploring Fe²⁺/Fe³⁺ redox cycling in Fenton-like reactions for pollutant degradation.

-

Magnetic Studies: Investigating spin-crossover behavior in hydrated vs. anhydrous forms.

-

Biological Compatibility: Assessing chelation therapy potential for iron overload disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume